Flucythrinate

Description

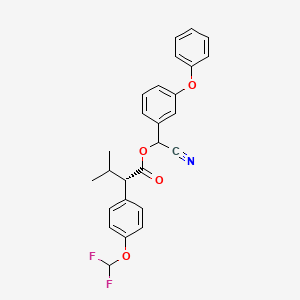

Structure

3D Structure

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2NO4/c1-17(2)24(18-11-13-21(14-12-18)32-26(27)28)25(30)33-23(16-29)19-7-6-10-22(15-19)31-20-8-4-3-5-9-20/h3-15,17,23-24,26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIHOLCMZGAKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022301 | |

| Record name | Flucythrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick liquid; [Merck Index] Technical product is dark amber liquid; [HSDB] Clear colorless viscous liquid; [MSDSonline] | |

| Record name | Flucythrinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

108 °C at 0.35 mm Hg | |

| Record name | FLUCYTHRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone >820, xylene 1,810, n-propanol >780, corn oil > 560, cottonseed oil >300, soya bean oil >300, hexane 90 (all in g/L, 21 °C)., In water, 0.06 mg/L at 25 °C | |

| Record name | FLUCYTHRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.189 at 22 °C | |

| Record name | FLUCYTHRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 8.7X10-9 mm Hg at 25 °C | |

| Record name | Flucythrinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUCYTHRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

70124-77-5 | |

| Record name | Flucythrinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70124-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucythrinate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070124775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucythrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyano(3-phenoxyphenyl)methyl 2-[4-difluoromethoxy)phenyl]-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCYTHRINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57D0GAO3RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCYTHRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Flucythrinate chemical structure and properties

An In-depth Technical Guide to Flucythrinate: Chemical Structure and Properties

Introduction

This compound is a synthetic pyrethroid insecticide and acaricide used to control a wide range of insect pests on various agricultural crops, including fruits and vegetables.[1][2][3] As a member of the pyrethroid family, it exhibits neurotoxic effects on target organisms by modulating the function of sodium channels.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical Identity and Structure

This compound is a complex molecule with multiple stereoisomers.[1] The technical product is a viscous, dark amber liquid.[4][5]

IUPAC Name: [cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate[6]

CAS Name: cyano(3-phenoxyphenyl)methyl (αS)-4-(difluoromethoxy)-α-(1-methylethyl)benzeneacetate[7]

Synonyms: Fluorocythrin, CyBolt, Pay-Off, Cythrin, AC 222705[4][6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties influence its environmental fate and toxicological profile.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₃F₂NO₄ | [6][8][9] |

| Molecular Weight | 451.5 g/mol | [6] |

| Physical State | Dark amber, viscous liquid | [2][4][5] |

| Melting Point | < 25 °C | [8][10] |

| Boiling Point | 108 °C at 0.35 mmHg | [5][6][11] |

| Density | 1.189 g/cm³ at 22 °C | [5][6][8] |

| Vapor Pressure | 8.7 x 10⁻⁹ mmHg at 25 °C | [4] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Reference(s) |

| Water Solubility | 0.06 mg/L at 25 °C | [5][6] |

| Solubility in Acetone | > 820 g/L at 21 °C | [6] |

| Solubility in Hexane (B92381) | 90 g/L at 21 °C | [6] |

| Solubility in Xylene | 1810 g/L at 21 °C | [6] |

| Solubility in n-Propanol | > 780 g/L at 21 °C | [6] |

| Octanol-Water Partition Coefficient (Log P) | 6.2 | [6][8] |

| Adsorption Coefficient (Koc) | 56,000 - 100,000 | [2][8] |

Table 3: Stability Properties

| Property | Condition | Half-life (days) | Reference(s) |

| Hydrolysis | pH 3 at 27 °C | ~40 | [4][6] |

| pH 6 at 27 °C | 52 | [4][6] | |

| pH 9 at 27 °C | 6.3 | [4][6] | |

| Soil Half-life | Field conditions | 21 - 60 days | [2][3] |

Mechanism of Action: Neurological Disruption

This compound, like other synthetic pyrethroids, primarily acts on the nervous system of insects.[6] Its mechanism of action involves the disruption of normal nerve function by targeting voltage-gated sodium channels.[6][8]

-

Binding to Sodium Channels: this compound binds to the alpha-subunit of voltage-gated sodium channels in the nerve cell membrane.

-

Delayed Channel Closure: This binding prolongs the open state of the sodium channels, delaying their closure after a nerve impulse.[6]

-

Persistent Sodium Influx: The delayed closure leads to a persistent influx of sodium ions (Na⁺) into the neuron.

-

Repetitive Firing and Paralysis: This sustained depolarization results in repetitive nerve discharges, leading to hyperexcitability, tremors, paralysis, and ultimately, the death of the insect.

Caption: Signaling pathway of this compound's neurotoxic action.

Experimental Protocols: Residue Analysis

The determination of this compound residues in agricultural and environmental samples is crucial for regulatory compliance and food safety. Gas chromatography (GC) with electron capture detection (ECD) is a common and sensitive method for its analysis.[12]

Gas Chromatographic Analysis of this compound in Crops

This protocol is adapted for the analysis of this compound residues in crops such as apples, cabbage, and broccoli.[12]

1. Sample Preparation and Extraction:

- Homogenization: A 40 g sample of finely chopped plant tissue is blended with 30 g of anhydrous sodium sulfate (B86663) and 10 g of Celite 545AW.[12]

- Extraction: The mixture is extracted with 250 mL of dichloromethane (B109758) for 5 minutes at moderate speed.[12]

- Filtration: The extract is filtered under reduced pressure through a Buchner funnel.[12]

2. Cleanup by Column Chromatography:

- Column Packing: A glass column (15 mm i.d. x 250 mm) is packed with Florisil.[12]

- Loading: The concentrated extract is loaded onto the column.

- Elution: The column is eluted with a suitable solvent system (e.g., a mixture of hexane and toluene) to separate this compound from co-extracted matrix components. The specific solvent ratios may need to be optimized for different crop types.[12]

3. GC-ECD Analysis:

- Instrument: A gas chromatograph equipped with a ⁶³Ni electron capture detector.[12]

- Injection: The final, cleaned-up extract, reconstituted in toluene, is injected into the GC.[12]

- Quantification: The concentration of this compound is determined by comparing the peak area from the sample to that of a known standard.[12]

start [label="Start: Crop Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

homogenize [label="1. Homogenize Sample\n(with Na₂SO₄ and Celite)"];

extract [label="2. Extract\n(Dichloromethane)"];

filter[label="3. Filter Extract"];

concentrate [label="4. Concentrate Extract"];

cleanup [label="5. Cleanup\n(Florisil Column Chromatography)"];

elute [label="6. Elute this compound"];

reconstitute [label="7. Reconstitute in Toluene"];

analyze [label="8. Analyze by GC-ECD", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="End: Quantify Residue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> homogenize;

homogenize -> extract;

extract -> filter;

filter -> concentrate;

concentrate -> cleanup;

cleanup -> elute;

elute -> reconstitute;

reconstitute -> analyze;

analyze -> end;

}

Caption: Workflow for GC analysis of this compound residues.

Conclusion

This compound is a potent synthetic pyrethroid with well-defined physicochemical properties that dictate its environmental behavior. Its neurotoxic mechanism of action, centered on the disruption of voltage-gated sodium channels, is characteristic of its class. The analytical methods, particularly gas chromatography, are well-established for its detection in various matrices, ensuring monitoring for food safety and environmental protection. This guide provides foundational technical information for professionals engaged in research and development in related fields.

References

- 1. This compound (Ref: OMS 2007) [sitem.herts.ac.uk]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. This compound - Coastal Wiki [coastalwiki.org]

- 4. 724. This compound (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C26H23F2NO4 | CID 50980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. echemi.com [echemi.com]

- 9. scbt.com [scbt.com]

- 10. 70124-77-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. ez.restek.com [ez.restek.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Flucythrinate (CAS Number: 70124-77-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucythrinate, a synthetic pyrethroid insecticide, is characterized by its potent neurotoxic action against a broad spectrum of insect pests. This technical guide provides a comprehensive overview of this compound (CAS No. 70124-77-5), encompassing its chemical and physical properties, mechanism of action, synthesis, analytical methodologies, toxicological profile, and environmental fate. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and potential applications or assessments of this compound. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed. Visual diagrams are provided to illustrate signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound is a viscous, dark amber liquid with a faint ester-like odor.[1][2][3] It is a non-systemic insecticide with contact and stomach action.[2] The technical material typically has a purity of 80-88%.[2]

| Property | Value | Reference |

| CAS Number | 70124-77-5 | |

| Molecular Formula | C₂₆H₂₃F₂NO₄ | |

| Molecular Weight | 451.4 g/mol | |

| Appearance | Dark amber, viscous liquid | |

| Odor | Faint ester-like | |

| Water Solubility | 0.5 mg/L at 21°C | |

| Vapor Pressure | 8.7 x 10⁻⁹ mm Hg at 25°C | |

| Log P (Octanol/Water Partition Coefficient) | 120 | |

| Adsorption Coefficient (Koc) | 100,000 |

Solubility in Organic Solvents ( g/100 mL at 21°C):

| Solvent | Solubility |

| Acetone | 82 |

| Corn oil | 56 |

| Cottonseed oil | 30 |

| Hexane | 9 |

| Propanol | 78 |

| Soybean oil | 30 |

| Xylene | 181 |

Mechanism of Action: Sodium Channel Modulation

This compound, like other synthetic pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects. This interaction disrupts the normal functioning of nerve cells, leading to paralysis and death of the insect.

The primary mechanism involves the binding of this compound to the sodium channel protein, which delays the closure of the channel after it has been activated by a nerve impulse. This prolonged opening results in a persistent influx of sodium ions into the neuron, leading to a state of hyperexcitability, repetitive nerve discharges, and eventual nerve block.

Figure 1: Mechanism of action of this compound on voltage-gated sodium channels in insect neurons.

Synthesis of this compound

The commercial synthesis of this compound involves the esterification of two key intermediates: (±)-α-cyano-3-phenoxybenzyl alcohol and (±)-2-(4-difluoromethoxyphenyl)-3-methylbutyric acid.

A plausible synthetic route, based on established chemical principles, is outlined below. The process begins with the synthesis of the acid chloride from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride in an organic solvent. This acid chloride is then reacted with the cyano-phenoxybenzyl alcohol in the presence of a base, such as pyridine, to form the final ester product, this compound. The reaction is typically conducted under controlled temperature and anhydrous conditions to maximize yield and purity.

Figure 2: General synthetic workflow for this compound.

Analytical Methods

The detection and quantification of this compound residues in various matrices are crucial for regulatory compliance and safety assessment. The most common analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC, particularly with an Electron Capture Detector (GC-ECD), is a widely used method for the analysis of pyrethroid pesticides like this compound due to its high sensitivity to halogenated compounds.

Experimental Protocol: GC-ECD Analysis of this compound in Apples (Adapted from QuEChERS methodology)

-

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Homogenize a representative 10-15 g sample of apple.

-

Add 10-15 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) and shake again.

-

Centrifuge the sample to separate the layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids).

-

Vortex and centrifuge.

-

-

GC-ECD Analysis:

-

Inject the cleaned-up extract into the GC-ECD system.

-

Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: An initial temperature of around 150°C, ramped up to approximately 280°C.

-

Injector and Detector Temperatures: Typically set around 250°C and 300°C, respectively.

-

Carrier Gas: High-purity nitrogen or helium.

-

Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from certified reference standards.

-

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another effective method for the determination of this compound, especially in formulations and water samples.

Experimental Protocol: HPLC-UV Analysis of this compound in Water

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 mL water sample, add a suitable organic solvent (e.g., n-hexane or dichloromethane) for extraction.

-

Shake vigorously and allow the layers to separate.

-

Collect the organic layer and repeat the extraction process.

-

Combine the organic extracts and evaporate to a smaller volume.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC-UV Analysis:

-

Inject the prepared sample into the HPLC system.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detector set at an appropriate wavelength (e.g., 220 nm).

-

Quantification: Based on a calibration curve prepared from this compound standards.

-

Toxicology

This compound is classified as highly toxic via the oral route. The toxicological profile is similar to other pyrethroid insecticides, with the primary effects being on the nervous system.

Acute Toxicity:

| Species | Route | LD₅₀ | Reference |

| Rat (male) | Oral | 81 mg/kg | |

| Rat (female) | Oral | 67 mg/kg | |

| Mouse | Oral | 76 mg/kg | |

| Rabbit | Dermal | >1000 mg/kg | |

| Rat | Inhalation (4h) | LC₅₀ = 4.85 mg/L |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

-

Test Animals: Healthy, young adult female rats are typically used.

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water, withheld) overnight before dosing.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The initial dose is selected based on a preliminary estimate of the LD₅₀.

-

Sequential Dosing: Animals are dosed sequentially at 48-hour intervals. If an animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose.

-

Observations: Animals are observed for mortality and clinical signs of toxicity, with special attention during the first 4 hours and then daily for at least 14 days. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Other Toxicological Studies:

-

Dominant Lethal Assay: In a study with male rats, this compound did not show a dominant lethal effect.

-

Reproduction Study: A three-generation reproduction study in rats established a no-effect level of 30 ppm based on reduced weight gain and an increased number of stillborn pups at higher doses.

-

Teratogenicity: this compound was not found to be teratogenic in rats or rabbits.

-

Mutagenicity: this compound was not mutagenic in a battery of assays including microbial and mammalian cell systems.

Metabolism and Excretion

This compound is rapidly metabolized in mammals, primarily through ester cleavage and oxidation. Following oral administration in rats, a significant portion of the dose is eliminated within 24 hours, with over 95% being excreted in the urine and feces within 8 days.

The major metabolic pathways involve:

-

Ester Hydrolysis: Cleavage of the ester bond to form the corresponding acid and alcohol metabolites.

-

Oxidation: Hydroxylation at the para-position of the alcohol moiety and at the gem-dimethyl group of the acid moiety.

The resulting metabolites are generally considered to be of no toxicological significance and are excreted, in some cases as conjugates (e.g., sulfate and glycine (B1666218) conjugates).

Experimental Protocol: In Vitro Metabolism in Rat Liver Microsomes (General Protocol)

-

Preparation of Liver Microsomes:

-

Homogenize rat liver tissue in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Incubation:

-

In a reaction tube, combine the liver microsomes, a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and this compound at various concentrations.

-

Incubate the mixture at 37°C for a specified time period.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Extract the metabolites from the incubation mixture.

-

-

Analysis:

-

Analyze the extract using LC-MS/MS or GC-MS to identify and quantify the parent compound and its metabolites.

-

Figure 3: Major metabolic pathways of this compound in mammals.

Environmental Fate

The environmental persistence and mobility of this compound are influenced by its physicochemical properties, particularly its low water solubility and high affinity for soil organic matter.

Hydrolysis:

This compound is susceptible to hydrolysis, with the rate being pH-dependent. It is more rapidly hydrolyzed under alkaline conditions.

| pH | Temperature (°C) | Half-life (days) |

| 3 | 27 | ~40 |

| 6 | 27 | 52 |

| 9 | 27 | 6.3 |

| Distilled Water | 27 | 40 |

| 3 | 35 | ~40 |

| 6 | 35 | 31 |

| 9 | 35 | 2.6 |

| Distilled Water | 35 | 29 |

Soil and Water:

-

Soil: this compound has a low to moderate persistence in soil, with reported field half-lives ranging from 21 to 60 days. Due to its high adsorption coefficient, it has a very strong tendency to bind to soil particles and is therefore unlikely to be mobile or contaminate groundwater.

-

Water: In aquatic environments, this compound is expected to adsorb to suspended solids and sediment. Biodegradation may be an important fate process in water.

Bioconcentration:

This compound has a high potential for bioconcentration in aquatic organisms, with an estimated Bioconcentration Factor (BCF) of 12,000.

Conclusion

This compound is a potent synthetic pyrethroid insecticide with a well-defined mechanism of action targeting insect sodium channels. Its toxicological profile indicates high acute oral toxicity, but it is not considered teratogenic or mutagenic. The compound is rapidly metabolized and excreted in mammals. In the environment, it is characterized by low water solubility, strong adsorption to soil, and susceptibility to hydrolysis, particularly in alkaline conditions. This technical guide provides a foundational understanding of this compound for researchers and professionals in related scientific fields. Further research into detailed experimental protocols and potential non-target effects will continue to enhance the comprehensive safety and efficacy assessment of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Flucythrinate on Insect Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Central Role of Voltage-Gated Sodium Channels in Insect Neurophysiology

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in neurons and other excitable cells[1]. In insects, a single gene, often referred to as para, encodes the primary α-subunit of the VGSC, which forms the ion-conducting pore[2]. This α-subunit is a large protein organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment of each domain acts as the voltage sensor, responding to changes in the membrane potential to open and close the channel. The rapid influx of sodium ions through these channels upon depolarization is the fundamental basis of nerve impulse transmission.

Flucythrinate: A Type II Pyrethroid Insecticide

Pyrethroids are classified into two main types based on their chemical structure and the poisoning symptoms they produce. Type I pyrethroids lack an α-cyano group and typically cause restlessness, in-coordination, and paralysis. This compound belongs to the Type II category, which possesses an α-cyano moiety and induces more intense and prolonged neuronal hyperexcitation, leading to convulsions and paralysis[3]. The primary molecular target for both types of pyrethroids is the voltage-gated sodium channel[3].

Mechanism of Action: Prolonged Disruption of Sodium Channel Gating

The core mechanism of action of this compound involves the disruption of the normal gating kinetics of insect sodium channels. Pyrethroids, including this compound, bind to the open state of the sodium channel and inhibit its deactivation and inactivation processes[1]. This results in a persistent influx of sodium ions, leading to a prolonged depolarization of the neuronal membrane.

The key effects of this compound on insect sodium channels are:

-

Prolonged Channel Opening: this compound binding stabilizes the open conformation of the channel, significantly delaying its return to the closed or resting state.

-

Inhibition of Deactivation: The closing of the channel upon repolarization of the membrane is markedly slowed. This is observed electrophysiologically as a large, slowly decaying "tail current" of sodium ions.

-

Shift in Voltage-Dependence of Activation: Pyrethroids can cause the channel to open at more negative membrane potentials, increasing the likelihood of channel activation.

This sustained sodium influx leads to repetitive firing of action potentials, synaptic disruption, and ultimately, a complete block of nerve conduction, resulting in paralysis and death of the insect.

Diagram of this compound's Action on Sodium Channel Gating

Caption: Signaling pathway of this compound's effect on sodium channel states.

Quantitative Analysis of Pyrethroid Interaction with Insect Sodium Channels

Direct quantitative binding data for this compound, such as binding affinity (Kd) or inhibition constants (Ki), are challenging to obtain due to the high lipophilicity of pyrethroids, which leads to significant non-specific binding in radioligand assays. Consequently, the potency of pyrethroids is typically characterized using electrophysiological methods to measure the concentration required to elicit a specific functional effect on sodium channels, such as the half-maximal effective concentration (EC50) for inducing tail currents.

Table 1: Comparative Potency of Type II Pyrethroids on Insect Sodium Channels

| Pyrethroid | Insect Species | Channel Type | EC50 for Tail Current Induction (nM) | Reference |

| Deltamethrin | Drosophila melanogaster | para/tipE | <10 | |

| Cypermethrin | Apis mellifera (Honeybee) | Native | Not specified, but potent |

Table 2: Kinetic Parameters of Pyrethroid-Modified Sodium Tail Currents

| Pyrethroid | Insect Species | Channel Type | Tail Current Decay Time Constant (τ) | Reference |

| Deltamethrin | Musca domestica (Housefly) | Vssc1 | Significantly slowed | General pyrethroid literature |

| Tefluthrin | Helicoverpa armigera | Native | Slower than control |

Experimental Protocols for Studying this compound's Mechanism of Action

The primary techniques used to investigate the effects of this compound on insect sodium channels are two-electrode voltage-clamp (TEVC) on Xenopus oocytes expressing cloned insect sodium channels and patch-clamp electrophysiology on isolated insect neurons.

Heterologous Expression and Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method allows for the functional characterization of specific insect sodium channel isoforms and their interaction with this compound in a controlled environment.

Methodology:

-

cRNA Preparation: The cDNA encoding the insect sodium channel α-subunit (e.g., from Drosophila melanogaster or Aedes aegypti) is subcloned into a suitable vector. Capped complementary RNA (cRNA) is then synthesized in vitro. Often, cRNA for an auxiliary subunit like tipE is co-injected to enhance channel expression.

-

Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. A nanoliter volume of the cRNA solution is injected into each oocyte.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for the expression of functional sodium channels on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber perfused with a saline solution.

-

Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -90 mV).

-

Voltage steps are applied to elicit sodium currents.

-

This compound is applied to the bath, and changes in sodium current kinetics, such as the appearance of a tail current upon repolarization, are recorded and analyzed.

-

Workflow for TEVC Analysis of this compound Effects

Caption: Experimental workflow for TEVC analysis of this compound on insect sodium channels.

Whole-Cell Patch-Clamp of Isolated Insect Neurons

This technique allows for the study of this compound's effects on native sodium channels in their natural cellular environment.

Methodology:

-

Neuron Isolation: Neurons are dissociated from the central nervous system (e.g., thoracic or abdominal ganglia) of the target insect.

-

Cell Culture: The isolated neurons are plated on a suitable substrate and allowed to adhere.

-

Patch-Clamp Recording:

-

A glass micropipette with a fire-polished tip is filled with an internal solution mimicking the intracellular ionic composition and is brought into contact with the membrane of a single neuron.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.

-

Voltage protocols are applied to study the properties of the sodium currents in the absence and presence of this compound applied to the external solution.

-

Logical Relationships in this compound's Mechanism of Action

The neurotoxic cascade initiated by this compound can be summarized through a logical progression of events.

Logical Flow of this compound's Neurotoxic Action

Caption: Logical relationship of events in this compound-induced neurotoxicity.

Conclusion and Future Directions

This compound is a potent Type II pyrethroid insecticide that targets insect voltage-gated sodium channels, causing their prolonged opening and leading to neuronal hyperexcitability and paralysis. While the qualitative mechanism of action is well-established, there is a notable lack of specific quantitative data for this compound in the public domain. Future research should focus on obtaining detailed kinetic and binding parameters for this compound to allow for more precise structure-activity relationship studies and to better understand the molecular basis of its insecticidal potency and selectivity. Such data would be invaluable for the development of novel, more effective, and safer insect control agents, as well as for managing the growing issue of insecticide resistance. The experimental protocols outlined in this guide provide a solid framework for conducting such investigations.

References

An In-depth Technical Guide to the Synthesis Pathway of Flucythrinate from Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Flucythrinate is a synthetic pyrethroid insecticide known for its efficacy against a wide range of agricultural pests.[1] Its synthesis is a multi-step process culminating in the esterification of two key chiral intermediates. This technical guide provides a detailed overview of the synthesis pathway, including experimental protocols for the formation of its core precursors and the final product, supported by quantitative data and a visual representation of the synthetic route.

Core Synthesis Overview

The commercial production of this compound involves the esterification of (+)-α-cyano-m-phenoxybenzyl alcohol with (+)-α-isopropyl-4-difluoromethoxyphenylacetyl chloride.[1] The synthesis of these two key intermediates is a critical aspect of the overall process, often involving stereoselective methods to obtain the desired optically active isomers, which exhibit higher insecticidal activity.[2]

Synthesis of Key Intermediates

1. (S)-α-Cyano-3-phenoxybenzyl alcohol

This intermediate provides the alcohol moiety of the final ester. Several methods for its synthesis have been reported, including the direct cyanohydrin formation from 3-phenoxybenzaldehyde (B142659) and methods for obtaining the optically pure (S)-enantiomer.

-

Racemic Synthesis: A straightforward approach involves the reaction of m-phenoxy-benzaldehyde with sodium cyanide.[3]

-

Enantioselective Synthesis: To obtain the desired (S)-isomer, resolution of a racemic mixture or asymmetric synthesis can be employed. One method involves the formation of diastereomeric esters, separation, and subsequent hydrolysis to yield the optically active alcohol.[4] Another approach utilizes enzymatic asymmetric hydrolysis of an ester of the racemic alcohol.[5]

2. (+)-α-Isopropyl-4-difluoromethoxyphenylacetyl chloride

This acyl chloride is the second key intermediate. Its synthesis starts from the corresponding carboxylic acid, which is then converted to the more reactive acyl chloride.

-

Preparation of the Carboxylic Acid: The synthesis of the parent carboxylic acid, 2-(4-difluoromethoxyphenyl)-3-methylbutyric acid, is a precursor step. While detailed protocols for this specific acid are not abundant in the provided results, analogous syntheses of similar structures can be inferred.[6]

-

Conversion to Acid Chloride: The carboxylic acid is converted to the acid chloride using a chlorinating agent like thionyl chloride in an organic solvent.[1] This is a standard procedure in organic synthesis.

Data Presentation: Synthesis Parameters

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Synthesis of Racemic α-Cyano-3-phenoxybenzyl alcohol

| Parameter | Value | Reference |

| Starting Material | Anhydrous combination bisulfite of m-phenoxy-benzaldehyde | [3] |

| Reagent | Anhydrous sodium cyanide | [3] |

| Solvent | Anhydrous dimethylformamide | [3] |

| Temperature | 0 °C | [3] |

| Reaction Time | 45 minutes | [3] |

| Yield | 13.8 g from 20 g of starting material | [3] |

Table 2: Synthesis of (S)-α-Cyano-3-phenoxybenzyl alcohol via Diastereomeric Resolution

| Parameter | Value | Reference |

| Intermediate | (1R, 5S) 6,6-dimethyl-4(R)-[(S)-cyano-(3'-phenoxybenzyl)-methoxy]-3-oxa-bicyclo (3,1,0)-hexan-2-one | [4] |

| Hydrolysis Reagent | p-toluene sulfonic acid | [4] |

| Purification | Chromatography over silica (B1680970) gel | [4] |

| Eluent | 9-1 benzene-ethyl acetate (B1210297) mixture | [4] |

| Specific Rotation | [α] D 20 = -16.5°±1.5° (c=0.8% in benzene) | [4] |

Table 3: Preparation of an Acyl Chloride from a Carboxylic Acid (General Procedure)

| Parameter | Value | Reference |

| Starting Material | n-butyric acid (as an example) | [7] |

| Reagent | Thionyl chloride | [7] |

| Temperature | Heating on a water bath | [7] |

| Reaction Time | 1 hour addition, 0.5 hour heating | [7] |

| Purification | Distillation | [7] |

| Boiling Point (for n-butyryl chloride) | 100-101 °C | [7] |

| Yield (for n-butyryl chloride) | 85% | [7] |

Table 4: Final Esterification to this compound

| Parameter | Value | Reference |

| Reactant 1 | (S)-α-cyano-3-phenoxy-benzyl alcohol | [4] |

| Reactant 2 | D 2-isopropyl-2-p-chlorophenyl acetyl chloride (as an example) | [4] |

| Solvent | Toluene (B28343) or Benzene | [1][4] |

| Base | Pyridine | [1][4] |

| Temperature | -10 °C to 20 °C | [4] |

| Reaction Time | 2 hours at 20 °C, then 48 hours at 0 °C | [4] |

| Work-up | Washing with dilute HCl and sodium bicarbonate solution | [4] |

Experimental Protocols

Protocol 1: Synthesis of Racemic α-Cyano-3-phenoxybenzyl alcohol [3]

-

Under an inert atmosphere, add 20 g of anhydrous combination bisulfite of m-phenoxy-benzaldehyde to 80 ml of anhydrous dimethylformamide.

-

Cool the mixture to 0 °C.

-

Add 3.3 g of anhydrous sodium cyanide to the cooled mixture.

-

Stir the reaction mixture at 0 °C for 45 minutes. Monitor the reaction for completion using chromatography.

-

Pour the reaction mixture into a mixture of ice, water, acetic acid, and isopropyl ether.

-

Stir the mixture and then allow the layers to separate.

-

Extract the aqueous phase with isopropyl ether.

-

Combine the organic phases, wash with water, and dry over an appropriate drying agent.

-

Evaporate the solvent to yield α-cyano-3-phenoxy-benzyl alcohol.

Protocol 2: Synthesis of an Acid Chloride from the Corresponding Carboxylic Acid (General) [1][7]

-

In a flask equipped with a reflux condenser, place the carboxylic acid.

-

Add an excess of thionyl chloride.

-

Heat the mixture gently under reflux until the evolution of gas ceases.

-

Distill off the excess thionyl chloride.

-

Purify the resulting acid chloride by distillation under reduced pressure.

Protocol 3: Esterification to form this compound [1][4]

-

Dissolve (+)-α-cyano-m-phenoxybenzyl alcohol in an anhydrous organic solvent such as toluene in a reaction vessel.

-

In a separate vessel, prepare a solution of (+)-α-isopropyl-4-difluoromethoxyphenylacetyl chloride in the same solvent.

-

Cool the alcohol solution.

-

Slowly add the acid chloride solution to the alcohol solution.

-

Add a base, such as pyridine, to the reaction mixture to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete.

-

Wash the reaction mixture with dilute acid and then with a bicarbonate solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product, if necessary, by chromatography.

Mandatory Visualization

Caption: Synthesis pathway of this compound from its key intermediates.

References

- 1. This compound (Ref: OMS 2007) [sitem.herts.ac.uk]

- 2. EP0036774B1 - Preparation of insecticidal optically active alpha-cyano-3-phenoxybenzyl 2-(4-substituted-phenyl)isovalerates - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. US4273727A - (S) α-Cyano-3-phenoxy-benzyl alcohol - Google Patents [patents.google.com]

- 5. EP0080827A2 - Method for biotechnologically preparing (S)-(-)-alpha-cyano-3-phenoxybenzyl alcohol - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Flucythrinate: From Chemical Identity to Toxicological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucythrinate is a synthetic pyrethroid insecticide and acaricide known for its high efficacy against a wide range of agricultural pests.[1] As a member of the Type II pyrethroid class, its mode of action is primarily centered on the disruption of nerve function in target organisms. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, toxicological data, experimental protocols for its synthesis and analysis, and a visualization of its neurotoxic signaling pathway.

Chemical Identity

IUPAC Name: [cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate[2]

Synonyms: this compound has been marketed and identified under various names and codes. A comprehensive list of synonyms is provided below for clear identification and cross-referencing in research and regulatory contexts.

| Type | Synonym |

| Common Name | This compound[3] |

| Trade Names | CyBolt, Pay-Off, Cythrin, Fuching Jujr, Stock Guard[2] |

| Chemical Names | Cyano(3-phenoxyphenyl)methyl 2-(4-(difluoromethoxy)phenyl)-3-methylbutanoate, Cyano(3-phenoxyphenyl)methyl 2-(4-(difluoromethoxy)phenyl)-3-methylbutyrate, 4-(Difluoromethoxy)-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxy-phenyl)methyl ester, Benzeneacetic acid, 4-(difluoromethoxy)-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester[2] |

| CAS Number | 70124-77-5 |

| Other Identifiers | AC 222705, OMS 2007, UNII-57D0GAO3RX |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

| Property | Value |

| Molecular Formula | C₂₆H₂₃F₂NO₄ |

| Molecular Weight | 451.46 g/mol |

| Appearance | Dark amber, viscous liquid with a faint ester-like odor. |

| Vapor Pressure | 1.2 x 10⁻⁶ Pa at 25 °C |

| Water Solubility | 0.06 mg/L at 25 °C |

| Log Kow (Octanol-Water Partition Coefficient) | 6.20 |

| Hydrolysis Half-life (at 27 °C) | ~40 days (pH 3), 52 days (pH 5), 6.3 days (pH 9) |

Toxicological Data

This compound is classified as a neurotoxicant and exhibits high toxicity to a range of organisms. The following tables summarize key toxicological data.

Mammalian Toxicity:

| Species | Route | Value |

| Rat (male) | Oral LD₅₀ | 67 mg/kg |

| Rat (female) | Oral LD₅₀ | 81 mg/kg |

| Mouse | Oral LD₅₀ | 76 mg/kg |

Ecotoxicity:

| Organism | Test | Value |

| Fish | 96-hour LC₅₀ | Highly toxic (values often <0.01 µg/L) |

| Aquatic Invertebrates (e.g., Daphnia) | Acute EC₅₀ | High toxicity |

| Bees | Acute Contact LD₅₀ | High toxicity |

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound is achieved through the esterification of two primary intermediates: (+)-alpha-cyano-m-phenoxybenzyl alcohol and (+)-alpha-isopropyl-4-difluoromethoxyphenylacetyl chloride.

Methodology:

-

Preparation of the Acid Chloride: The synthesis begins with the conversion of (+)-alpha-isopropyl-4-difluoromethoxyphenylacetic acid to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride in an anhydrous organic solvent like dichloromethane. The reaction is carried out under controlled temperature to prevent side reactions.

-

Esterification: The resulting (+)-alpha-isopropyl-4-difluoromethoxyphenylacetyl chloride is then reacted with (+)-alpha-cyano-m-phenoxybenzyl alcohol. This esterification reaction is conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

-

Reaction Conditions: To ensure a high yield and purity of this compound, the esterification reaction is performed under anhydrous conditions and at a controlled temperature.

-

Purification: Following the reaction, the crude this compound is purified to remove unreacted starting materials, byproducts, and the solvent. Purification can be achieved through techniques such as column chromatography.

Analytical Methods for this compound Residue Analysis

The determination of this compound residues in environmental and biological samples is critical for monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Food Samples:

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by GC-MS/MS analysis.

-

Sample Preparation (QuEChERS):

-

Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add an appropriate internal standard.

-

Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method or as is for the EN method).

-

Add the appropriate buffered extraction salts (e.g., MgSO₄ and sodium acetate (B1210297) for the AOAC method).

-

Shake vigorously for 1-5 minutes and centrifuge at 4000-5000 rpm for 5 minutes.

-

The supernatant is then subjected to dispersive solid-phase extraction (dSPE) for cleanup. This involves transferring an aliquot of the supernatant to a tube containing a mixture of sorbents like primary secondary amine (PSA), C18, and MgSO₄ to remove matrix interferences.

-

Vortex and centrifuge the dSPE tube. The final supernatant is ready for GC-MS analysis.

-

-

GC-MS/MS Analysis:

-

Gas Chromatograph: Agilent Intuvo 9000 GC system or similar.

-

Column: A low-polarity capillary column suitable for pesticide analysis.

-

Oven Temperature Program: An example program could be: initial temperature of 80°C, ramp at 20°C/min to 170°C, then ramp at 20°C/min to 310°C and hold for 3.5 minutes.

-

Mass Spectrometer: Agilent 7010B triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Example transitions for this compound could be monitored.

-

2. High-Performance Liquid Chromatography (HPLC) Protocol for Water Samples:

This protocol describes a reversed-phase HPLC method with UV detection for the determination of pyrethroids in water.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Take a 750 mL water sample and saturate it with salt.

-

Extract the sample by stirring with acetonitrile in a 1 L volumetric flask.

-

Allow the phases to separate. A portion of the acetonitrile layer containing the extracted this compound is collected for analysis.

-

-

HPLC-UV Analysis:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A C18 reversed-phase column (e.g., 5 µm particle size, 250mm × 4.6 mm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Flow Rate: Typically 1.0-1.5 mL/min.

-

Detection: UV detection at a specified wavelength (e.g., 220 nm).

-

Injection Volume: 20-40 µL.

-

Signaling Pathways and Experimental Workflows

Neurotoxic Signaling Pathway of this compound

As a Type II pyrethroid, this compound's primary mode of action is the disruption of voltage-gated sodium channels (VGSCs) in the neuronal membranes of target organisms. This initial interaction triggers a cascade of downstream events leading to neurotoxicity.

Caption: Neurotoxic signaling pathway of this compound.

Experimental Workflow for this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in an environmental sample, such as soil or produce.

Caption: General workflow for this compound residue analysis.

Conclusion

This technical guide provides a detailed overview of this compound, encompassing its chemical properties, toxicological profile, and methodologies for its synthesis and analysis. The visualization of its neurotoxic signaling pathway offers a clear understanding of its mode of action at the molecular level. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science, facilitating further investigation and informed decision-making regarding this potent insecticide.

References

Stereoisomerism and Chiral Centers of Flucythrinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucythrinate, a synthetic pyrethroid insecticide, is a complex molecule characterized by the presence of multiple stereoisomers. Due to the presence of two chiral centers, this compound exists as a mixture of four stereoisomers, comprising two pairs of enantiomers which are diastereomeric to each other. The specific spatial arrangement of these stereoisomers significantly influences their biological activity, including insecticidal efficacy and toxicity to non-target organisms. This technical guide provides an in-depth analysis of the stereoisomerism of the this compound molecule, identifies its chiral centers, and discusses the implications for its physicochemical properties and biological function. While detailed quantitative data for individual isomers is not extensively available in public literature, this guide synthesizes the existing knowledge and outlines the experimental methodologies for their separation and characterization.

Introduction to Stereoisomerism in Pyrethroids

Synthetic pyrethroids are a major class of insecticides that mimic the structure of natural pyrethrins.[1] A key feature of many pyrethroids, including this compound, is the presence of one or more chiral centers, leading to the existence of multiple stereoisomers.[2] Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.

The stereochemistry of pyrethroids is a critical determinant of their biological activity. Often, one stereoisomer exhibits significantly higher insecticidal potency than the others, while some may be less active or contribute more to non-target toxicity.[3] For Type II pyrethroids, which contain an α-cyano group, the stereochemistry at the α-carbon of the alcohol moiety is particularly crucial for their insecticidal action.

Identification of Chiral Centers in this compound

The this compound molecule possesses two chiral centers, which are tetrahedral carbon atoms bonded to four different substituent groups. The presence of 'n' chiral centers in a molecule can result in a maximum of 2^n stereoisomers. For this compound, with two chiral centers, there are 2^2 = 4 possible stereoisomers.[2]

The chiral centers in this compound are located at:

-

The α-carbon of the alcohol moiety: This carbon is bonded to a hydrogen atom, a cyano group (-C≡N), a 3-phenoxyphenyl group, and the ester oxygen.

-

The carbon atom in the acid moiety: This carbon is bonded to a hydrogen atom, an isopropyl group (-CH(CH3)2), a 4-(difluoromethoxy)phenyl group, and the carbonyl group of the ester.

Caption: Identification of the two chiral centers in the this compound molecule.

Stereoisomers of this compound

The two chiral centers in this compound give rise to four stereoisomers. These consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. The relationship between the four stereoisomers of this compound can be visualized as follows:

Caption: Logical relationships between the four stereoisomers of this compound.

Physicochemical and Biological Properties of this compound Stereoisomers

Physicochemical Properties

Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, have distinct physical properties. Therefore, the two enantiomeric pairs of this compound are expected to have different melting points, boiling points, and solubilities from each other.

Table 1: Physicochemical Properties of Technical Grade this compound (Mixture of Stereoisomers)

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₃F₂NO₄ | [4] |

| Molecular Weight | 451.5 g/mol | |

| Physical State | Viscous liquid | |

| Solubility in Water | 0.5 mg/L (21 °C) | |

| Solubility in Organic Solvents (g/L at 21°C) | Acetone: >820, Xylene: 1810, Hexane (B92381): 90 |

Note: This data represents the mixture of stereoisomers. Data for individual isomers is not available.

Biological Activity

The insecticidal activity and toxicity of pyrethroid stereoisomers can vary significantly. Generally, for Type II pyrethroids, the (S)-configuration at the α-cyano carbon of the alcohol moiety is associated with higher insecticidal activity. The stereochemistry of the acid moiety also influences potency. It is highly probable that one or two of the four this compound stereoisomers are responsible for the majority of its insecticidal effect.

Table 2: Acute Toxicity of Technical Grade this compound (Mixture of Stereoisomers)

| Species | Route | LD50 / LC50 | Reference |

| Rat (male) | Oral | 81 mg/kg | |

| Rat (female) | Oral | 67 mg/kg | |

| Mouse (female) | Oral | 76 mg/kg | |

| Rabbit | Dermal | >1000 mg/kg | |

| Rainbow Trout | 96h LC50 | 0.72 µg/L | |

| Daphnia magna | 48h EC50 | 0.23 µg/L |

Note: This data represents the mixture of stereoisomers. Data for individual isomers is not available.

Experimental Protocols for Stereoisomer Separation

The separation of pyrethroid stereoisomers is typically achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Generalized Protocol for Chiral HPLC Separation of Pyrethroids:

-

Column Selection: A polysaccharide-based chiral stationary phase, such as those derived from cellulose (B213188) or amylose, is often effective for separating pyrethroid isomers.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol, is commonly used. The ratio of the solvents is optimized to achieve the best separation.

-

Detection: A UV detector is typically used for the detection of the separated isomers.

-

Workflow:

-

Prepare a standard solution of the this compound stereoisomeric mixture in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution into the HPLC system.

-

Monitor the chromatogram for the separation of the stereoisomers.

-

Optimize the mobile phase composition and flow rate to improve resolution.

-

Caption: Generalized workflow for the chiral HPLC separation of this compound stereoisomers.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another effective method for the separation of volatile stereoisomers. It employs a capillary column coated with a chiral stationary phase.

Generalized Protocol for Chiral GC Separation of this compound:

-

Column Selection: A capillary column coated with a cyclodextrin-based chiral stationary phase is often suitable for pyrethroid isomer separation.

-

Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.

-

Temperature Program: A temperature gradient is typically used to elute the isomers at different times. The initial temperature, ramp rate, and final temperature are optimized for the best separation.

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like pyrethroids and is therefore a common choice. A Flame Ionization Detector (FID) can also be used.

-

Workflow:

-

Prepare a dilute solution of the this compound stereoisomeric mixture in a suitable solvent (e.g., hexane).

-

Set the GC parameters, including the temperature program, carrier gas flow rate, and detector settings.

-

Inject the sample into the GC.

-

The stereoisomers are separated as they travel through the chiral column.

-

The detector records the signal for each eluting isomer, generating a chromatogram.

-

Caption: Generalized workflow for the chiral GC separation of this compound stereoisomers.

Conclusion

The stereochemistry of this compound is a fundamental aspect of its chemical identity and biological function. With two chiral centers giving rise to four distinct stereoisomers, the commercial product is a complex mixture. While the precise physicochemical and biological profiles of each individual stereoisomer are not widely reported, it is clear that they are not equivalent. The development and application of enantioselective analytical methods, such as chiral HPLC and GC, are essential for the separation and characterization of these isomers. A deeper understanding of the properties of each stereoisomer would enable a more refined assessment of the efficacy and environmental impact of this compound, potentially leading to the development of more selective and safer insecticidal products. Further research to isolate and characterize the individual stereoisomers of this compound is warranted to fully elucidate their respective contributions to the overall activity of the technical product.

References

The Environmental Fate and Degradation of Flucythrinate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the synthetic pyrethroid insecticide, Flucythrinate, in the soil environment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex processes involved in its transformation and dissipation.

Environmental Persistence and Degradation Kinetics

This compound exhibits low to moderate persistence in the soil environment.[1] Its degradation follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound remaining in the soil.[2] The persistence of this compound is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate.

Several factors influence the degradation rate of this compound in soil, including soil type, organic matter content, pH, temperature, and moisture.[3][4][5] Generally, conditions that promote microbial activity, such as warmer temperatures and adequate moisture, tend to accelerate its degradation.[4][5]

Table 1: Reported Half-life (DT50) of this compound in Soil

| Soil Type/Conditions | Application Rate | Half-life (DT50) in Days | Reference |

| Agricultural Soil | Not Specified | 9.4 - 11.9 | [2] |

| Field Conditions | Not Specified | 21 - 60 | [1] |

| Soil Thin Layer Plates (Photodegradation) | Not Specified | < 2 | [6] |

| Commerce Silt Loam (Unamended, Dry) | Not Specified | > 42 (28.6% degradation in 6 weeks) | [7] |

| Commerce Silt Loam (Amended with cotton residue, Dry) | Not Specified | > 42 (45.6% degradation in 6 weeks) | [7] |

Degradation Pathways of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving abiotic and biotic mechanisms. The primary degradation pathways are:

-

Biodegradation: This is a significant pathway for the breakdown of pyrethroids in soil, mediated by soil microorganisms such as bacteria and fungi.[4] These microorganisms utilize this compound as a carbon and energy source, breaking it down into simpler, less toxic compounds through enzymatic reactions.[8][9] The primary metabolic reactions involved are ester hydrolysis and oxidation.[7]

-

Photodegradation: this compound is susceptible to degradation upon exposure to sunlight, particularly on the soil surface.[2][6][7] This process involves the absorption of light energy, leading to the cleavage of the ester bond, oxidation of the aldehyde group to a carboxylic acid, hydration of the cyano group to an amide, and subsequent hydrolysis of the amide to a carboxylic acid group.[6]

-

Hydrolysis: This chemical process involves the cleavage of the ester linkage in the this compound molecule by reaction with water. The rate of hydrolysis is highly dependent on pH, with faster degradation occurring under alkaline conditions.[2][7]

The major degradation metabolites of this compound are formed through the cleavage of the ester bond, leading to the formation of 3-phenoxybenzyl alcohol and the corresponding carboxylic acid. These intermediates can be further oxidized to 3-phenoxybenzoic acid.[4]

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | C26H23F2NO4 | CID 50980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Analytical Methods for Flucythrinate Residue Detection in Crops

Introduction

Flucythrinate is a synthetic pyrethroid insecticide used to control a wide range of pests on various agricultural crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities. To ensure food safety and compliance with these regulations, sensitive and reliable analytical methods are essential for the accurate determination of this compound residues in crop matrices. These application notes provide detailed protocols for sample preparation and instrumental analysis commonly employed for this purpose, targeting researchers and analytical scientists. The primary techniques covered are Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with various detectors.

Section 1: Sample Preparation Methodologies

Effective sample preparation is critical to isolate this compound from complex crop matrices and remove interfering substances. The choice of method depends on the matrix type, the required limit of detection, and available laboratory equipment.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method has become the standard for pesticide residue analysis in a wide variety of food matrices due to its simplicity, speed, and minimal solvent usage.[2][3] It involves a two-step process: extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup.[3][4]

Experimental Protocol:

-

Homogenization: Weigh 10-15 g of a representative, homogenized crop sample into a 50 mL centrifuge tube. For dry samples like grains, add an appropriate amount of water to rehydrate before proceeding.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

If required, add an internal standard.

-

Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663), sodium chloride, and sodium citrate) to induce phase separation and improve analyte recovery.

-

Immediately shake the tube vigorously for 1 minute to prevent salt agglomeration and ensure thorough extraction.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into a top organic (acetonitrile) layer containing the pesticides and a bottom layer of water and solid matrix debris.

-

Cleanup (Dispersive SPE):

-

Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE cleanup tube.

-

The d-SPE tube should contain a mixture of sorbents. A common combination is primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like lipids, and anhydrous magnesium sulfate to remove residual water.

-

Vortex the tube for 30-60 seconds.

-

-

Final Centrifugation and Analysis:

-

Centrifuge the d-SPE tube at high speed for 5 minutes.

-

Carefully transfer the final, cleaned extract into an autosampler vial for instrumental analysis by GC or LC.

-

Protocol 2: Conventional Solvent Extraction and Column Cleanup

This traditional approach is robust and effective, particularly for complex or challenging matrices where QuEChERS may not provide sufficient cleanup. It typically involves extraction with a non-polar solvent followed by cleanup using column chromatography.

Experimental Protocol:

-

Homogenization and Extraction:

-

Weigh 40 g of finely chopped plant tissue into a blender jar.

-

Add 30 g of anhydrous sodium sulfate (to absorb water) and 10 g of a filter aid like Celite.

-

Add 250 mL of a suitable solvent (e.g., dichloromethane (B109758) or acetone/hexane (B92381) mixture) and blend at high speed for 5 minutes.

-

-

Filtration and Concentration:

-

Filter the extract under vacuum through a Buchner funnel.

-

Transfer the filtrate to a rotary evaporator and concentrate the extract to a small volume at a temperature not exceeding 40°C.

-

-

Cleanup (Column Chromatography):

-

Prepare a glass chromatography column (15 mm i.d.) packed with 10 g of activated Florisil, topped with a layer of anhydrous sodium sulfate.

-

Pre-wash the column with hexane.

-

Load the concentrated extract onto the column.

-

Elute interferences with a less polar solvent mixture (e.g., hexane/toluene).

-

Elute the this compound fraction with a more polar solvent, such as toluene (B28343) or a mixture of hexane and dichloromethane. The exact solvent composition and volume should be optimized for each crop type.

-

-

Final Preparation:

-

Collect the this compound-containing eluate and evaporate it to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 2 mL) of a suitable solvent (e.g., toluene or hexane) for instrumental analysis.

-

Section 2: Instrumental Analysis Protocols

Protocol 3: Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive and selective method for detecting halogenated compounds like this compound.

Typical GC-ECD Conditions:

-

Instrument: Gas chromatograph equipped with a ⁶³Ni Electron Capture Detector.

-

Column: DB-5 or similar mid-polarity capillary column (e.g., 30 m x 0.32 mm i.d., 0.25 µm film thickness).

-

Temperatures:

-

Injector: 250°C

-

Detector: 310°C

-

Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 6 min).

-

-

Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Injection: 1-2 µL in splitless mode.

Protocol 4: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides higher selectivity and confirmation capabilities compared to GC-ECD, minimizing matrix interferences.

Typical GC-MS/MS Conditions:

-

Instrument: GC system coupled to a triple quadrupole mass spectrometer.

-

Column: HP-5ms Ultra Inert or equivalent (e.g., 15 m x 0.25 mm x 0.25 µm).

-

Temperatures:

-

Injector: 280°C

-

Transfer Line: 280°C

-

Ion Source: 230-300°C

-

-

Carrier Gas: Helium at a constant flow.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: m/z 199

-

Product Ions for Quantification/Confirmation: m/z 157, m/z 107

-

Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is ideal for multi-residue methods that include a wide range of pesticides with varying polarities and thermal stabilities.

Typical LC-MS/MS Conditions:

-

Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., Atlantis T3, 2.1 x 100 mm, 3 µm).

-

Mobile Phase:

-

A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

B: Methanol.

-

-

Gradient Elution: A typical gradient runs from low to high percentage of organic phase (Methanol) over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Temperatures:

-

Column: 40°C

-

Autosampler: 10°C

-

-